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Introduction: Deconstructing Psoriatic Inflammation
in a Dish

Psoriasis is a chronic, immune-mediated inflammatory disease where a dysregulated interplay
between immune cells and keratinocytes drives the formation of erythematous, scaly plaques
on the skin.[1][2] At the heart of its pathogenesis is an inflammatory cascade modulated by pro-

inflammatory cytokines, particularly those in the IL-23/Th17 axis, and TNF-a.[2][3]
Understanding this complex network is paramount for developing targeted therapies.

Apremilast is an oral small-molecule inhibitor of phosphodiesterase 4 (PDE4) approved for the
treatment of psoriasis and psoriatic arthritis.[3][4] Unlike biologics that target single extracellular
cytokines, apremilast works intracellularly to modulate the production of multiple pro- and anti-
inflammatory mediators.[5][6] This uniqgue mechanism makes it an important tool for both
therapy and research. To effectively study its impact and screen for novel therapeutics, robust
in vitro models that recapitulate key aspects of psoriatic inflammation are essential.

This guide provides a comprehensive overview and detailed protocols for establishing a cell
culture model to investigate the effects of apremilast. We will delve into the molecular
mechanism, explain the rationale behind the model system, and provide step-by-step
instructions for execution and analysis.
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The Molecular Logic: How Apremilast Rebalances
the Cytokine Network

The therapeutic effect of apremilast is rooted in its specific inhibition of PDE4, the predominant
PDE isoenzyme in most immune cells.[3][4]

o PDE4 Inhibition and cAMP Elevation: Cyclic adenosine monophosphate (CAMP) is a critical
second messenger that intrinsically modulates inflammatory responses.[4][5] PDE4 is the
enzyme responsible for degrading cAMP into AMP.[7] By inhibiting PDE4, apremilast causes
intracellular levels of CAMP to rise.[8][9]

» Downstream Signaling Cascade: The elevated cAMP levels activate downstream pathways,
primarily through Protein Kinase A (PKA).[8][10] This activation leads to a dual effect:

o Inhibition of Pro-inflammatory Mediators: PKA activation leads to the phosphorylation and
subsequent inhibition of the transcription factor NF-kB.[8] This downregulates the
transcription of multiple pro-inflammatory cytokines central to psoriasis, including TNF-q,
IL-23, and IL-17.[4][5][8]

o Upregulation of Anti-inflammatory Mediators: PKA also phosphorylates and activates the
transcription factor CREB (CAMP response element-binding protein), which in turn
increases the expression of anti-inflammatory cytokines like Interleukin-10 (IL-10).[7][8]

This mechanism allows apremilast to restore a more balanced inflammatory state by reducing
the key drivers of psoriatic pathology.[6]
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Caption: Apremilast inhibits PDE4, increasing CAMP levels and activating PKA.
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Designing the Psoriasis Model: From Monolayer to
Crosstalk

While no in vitro system can perfectly replicate human psoriasis, several models can effectively
simulate key pathological features.[1] The choice of model depends on the specific research

question.

e Monolayer Keratinocyte Models: Using a single cell type, such as the immortalized human
keratinocyte HaCaT cell line or normal human epidermal keratinocytes (NHEK), provides a
simple, reproducible system.[11][12] A psoriatic phenotype can be induced by treating these
cells with a cocktail of pro-inflammatory cytokines (e.g., TNF-q, IL-17A, IL-22) that are known
to be present in psoriatic lesions.[11][13] This model is excellent for studying the direct
effects of compounds on keratinocyte hyperproliferation and inflammatory gene expression.

o Co-Culture Models: Psoriasis is driven by the interaction between keratinocytes and immune
cells.[2][14] Co-culture models, which combine keratinocytes with immune cells like
monocytes (e.g., THP-1 cell line) or T-cells, offer a more physiologically relevant system.[11]
[15] These models can be established with cells in direct contact or separated by a porous
membrane in a Transwell system, which allows for the study of communication via secreted
factors.[11][16] This setup is ideal for modeling the inflammatory crosstalk that initiates and
sustains the disease state.

For these application notes, we will focus on an indirect co-culture model using HaCaT
keratinocytes and THP-1 monocytes. This model effectively simulates the inflammatory
signaling loop where activated monocytes release cytokines that, in turn, activate
keratinocytes, providing a robust system for evaluating the broad anti-inflammatory effects of

apremilast.[15]

Experimental Workflow: A Validated System

The following diagram outlines the complete experimental process, from cell culture setup to
data acquisition and analysis. This workflow incorporates essential controls to ensure the
trustworthiness and reproducibility of the results.
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Caption: Experimental workflow for the apremilast co-culture psoriasis model.

Protocol 1: HaCaT and THP-1 Co-Culture Psoriasis

Model

This protocol details the establishment of an indirect co-culture system to model psoriatic

inflammation and assess the efficacy of apremilast.
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A. Materials and Reagents

Reagent

Recommended Source

HaCaT human keratinocyte cell line

ATCC or equivalent

THP-1 human monocytic cell line

ATCC or equivalent

Dulbecco's Modified Eagle Medium (DMEM)

Gibco, Lonza

RPMI-1640 Medium

Gibco, Lonza

Fetal Bovine Serum (FBS)

Gibco, Sigma-Aldrich

Penicillin-Streptomycin (100X)

Gibco, Sigma-Aldrich

Trypsin-EDTA (0.25%)

Gibco, Sigma-Aldrich

Transwell® Permeable Supports (6-well, 1.0 um

pore size)

Corning, Falcon

Lipopolysaccharide (LPS) from E. coli

Sigma-Aldrich

Apremilast

Selleckchem, Cayman Chemical

Dimethyl sulfoxide (DMSO), cell culture grade

Sigma-Aldrich

B. Cell Culture and Model Assembly

e HaCaT Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS and 1%
Penicillin-Streptomycin. Maintain in a 37°C, 5% CO:z incubator. Passage cells at 80-90%

confluency.

e THP-1 Culture: Culture THP-1 suspension cells in RPMI-1640 supplemented with 10% FBS
and 1% Penicillin-Streptomycin. Maintain cell density between 2-8 x 103 cells/mL.

e Day 1: Seed HaCaT Cells: Seed HaCaT cells into the bottom of 6-well plates at a density of
2.5 x 10° cells per well in 2 mL of DMEM media. Incubate for 24 hours to allow for

attachment.

e Day 2: Assemble Co-Culture:
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o Carefully remove the media from the HaCaT cells.

o Seed THP-1 cells into the Transwell inserts at a density of 5 x 10° cells per insert in 1.5 mL
of RPMI-1640 media.

o Place the THP-1-containing inserts into the wells with the adherent HaCaT cells.
o Add 2 mL of fresh DMEM to the basolateral (bottom) chamber.
o Incubate for 4-6 hours to allow the system to equilibrate.

C. Inflammatory Stimulation and Apremilast Treatment

e Prepare Apremilast Stock: Dissolve apremilast in DMSO to create a 10 mM stock solution.
Further dilute in the appropriate cell culture medium for working solutions. Note: The final
DMSO concentration in the culture should not exceed 0.1% to avoid toxicity.

» Experimental Groups: Prepare the following conditions (in triplicate):
o Vehicle Control: No LPS, treated with DMSO vehicle.
o Inflamed Control: LPS-stimulated, treated with DMSO vehicle.

o Apremilast Treatment: LPS-stimulated, treated with apremilast (e.g., 0.1 uM, 1 uM, 10
uM).

» Stimulation: Add LPS to the apical (top) chamber containing THP-1 cells to a final
concentration of 1 pg/mL.[16] This will activate the monocytes to release pro-inflammatory
cytokines.

o Treatment: Add the corresponding concentrations of apremilast or vehicle control to the
basolateral (bottom) chamber containing the HaCaT cells.

 Incubation: Incubate the plates for 24-48 hours at 37°C and 5% CO..

D. Sample Collection
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e Supernatant: Carefully collect the culture medium from the basolateral chamber of each well.
Centrifuge at 300 x g for 5 minutes to pellet any debris. Transfer the supernatant to a new
tube and store at -80°C for cytokine analysis.

o Cell Lysate for RNA:

Remove the Transwell insert.

[e]

o

Wash the HaCaT cell monolayer twice with ice-cold PBS.

[¢]

Add 350 uL of an appropriate lysis buffer (e.g., Buffer RLT from Qiagen RNeasy Kit)
directly to the well.

[¢]

Scrape the cells and collect the lysate. Store at -80°C for RNA extraction.

Protocol 2: Downstream Analysis
A. Cytokine Quantification by ELISA
This protocol provides a general guideline for measuring TNF-a and IL-6 protein levels in the

collected supernatants. Always follow the specific manufacturer's instructions for your chosen
ELISA kit.

e Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is a plate-based assay technique
designed for detecting and quantifying soluble substances such as peptides, proteins,
antibodies, and hormones.[17][18]

e Procedure:

o

Thaw collected supernatants on ice.

o

Use commercially available human TNF-a and IL-6 ELISA kits.

[¢]

Prepare the standard curve according to the kit's protocol.

Add standards, controls, and samples to the appropriate wells of the antibody-coated

[¢]

microplate.
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o Incubate, wash, and add the detection antibody as instructed.
o Add the substrate solution and stop the reaction.

o Read the absorbance at the specified wavelength (typically 450 nm) using a microplate
reader.

» Data Analysis: Calculate the cytokine concentrations in your samples by interpolating their
absorbance values from the standard curve.

B. Gene Expression Analysis by RT-gPCR

This protocol outlines the analysis of key inflammatory gene expression in the HaCaT cell
lysates.

e Principle: Real-Time Quantitative Polymerase Chain Reaction (RT-gPCR) measures the
amplification of a targeted DNA molecule during the PCR, allowing for quantification of
MRNA levels.[19]

e Procedure:

o RNA Extraction: Extract total RNA from the HaCaT cell lysates using a commercial kit
(e.g., Qiagen RNeasy Mini Kit). Quantify RNA concentration and assess purity using a
spectrophotometer (e.g., NanoDrop).

o cDNA Synthesis: Reverse transcribe 1 pg of total RNA into complementary DNA (cDNA)
using a reverse transcription Kit.

o gPCR: Set up the gPCR reaction using a SYBR Green or TagMan-based master mix, your
cDNA template, and primers for your target genes and a housekeeping gene.

o Data Analysis:
o Calculate the cycle threshold (Ct) values for each gene.

o Normalize the Ct value of the target gene to the Ct value of the housekeeping gene (e.qg.,
GAPDH) to get the ACt.
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o Calculate the relative gene expression using the 2-AACt method, comparing the treated
groups to the inflamed control group.[20]

Target Gene Rationale for Analysis

Key pro-inflammatory cytokine, directly

TNF i
modulated by apremilast.[5]
L6 Pro-inflammatory cytokine involved in psoriatic
inflammation.[21]
Central cytokines in the Th17 axis of psoriasis
IL17A/IL23A )
pathogenesis.[4][6]
GAPDH /ACTB Housekeeping genes for data normalization.

Expected Results and Interpretation

 Inflamed Control vs. Vehicle Control: Expect a significant increase in the secretion of TNF-a
and IL-6 proteins and upregulation of inflammatory gene expression in the inflamed control
group compared to the vehicle control. This validates that the LPS stimulation of THP-1 cells
successfully induced an inflammatory response in the HaCaT cells.

o Apremilast Treatment vs. Inflamed Control: Apremilast treatment is expected to cause a
dose-dependent reduction in the levels of TNF-a and IL-6 in the supernatant.[21][22]
Similarly, a significant downregulation in the mRNA expression of TNF, IL6, IL17A, and IL23A
in HaCaT cells should be observed.[19]

These results would demonstrate that apremilast effectively suppresses the inflammatory
response in a psoriasis-relevant cell culture model, consistent with its known mechanism of
action.[5][6] This validated model can then be used for screening new anti-psoriatic compounds
or further investigating the complex cellular interactions in inflammatory skin disease.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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